N-(2-Chloroethyl)salsolidine
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Overview
Description
N-(2-Chloroethyl)salsolidine is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of salsolidine, featuring a chloroethyl group attached to the nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmacology, organic synthesis, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)salsolidine typically involves the reaction of salsolidine with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the nitrogen atom of salsolidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloroethyl)salsolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives, such as amines
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Reactions: Products include N-substituted derivatives of salsolidine.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include reduced amine derivatives
Scientific Research Applications
N-(2-Chloroethyl)salsolidine has a wide range of applications in scientific research:
Pharmacology: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biochemistry: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: this compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)salsolidine involves its interaction with biological molecules, particularly nucleophiles such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to modifications in the structure and function of these molecules. This interaction can result in various biological effects, including cytotoxicity and inhibition of enzyme activity .
Comparison with Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used as an alkylating agent in cancer therapy.
N-(2-Chloroethyl)-N-nitrosourea (Lomustine): Another alkylating agent with similar applications in cancer treatment .
Uniqueness: N-(2-Chloroethyl)salsolidine is unique due to its specific structure, which combines the properties of salsolidine with the reactivity of the chloroethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQJDVBELUCAFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394630 |
Source
|
Record name | N-(2-Chloroethyl)salsolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500266-66-0 |
Source
|
Record name | N-(2-Chloroethyl)salsolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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